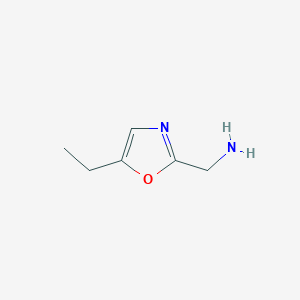

(5-Ethyl-1,3-oxazol-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-ethyl-1,3-oxazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-5-4-8-6(3-7)9-5/h4H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSWFDUSJRZKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(O1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Innovations for 5 Ethyl 1,3 Oxazol 2 Yl Methanamine and Its Derivatives

Strategic Approaches to 1,3-Oxazole Ring Construction

The strategic assembly of the 1,3-oxazole ring is a cornerstone of synthetic organic chemistry. The proliferation of complex natural products containing this moiety has spurred the development of robust methodologies for its creation. nih.gov Key strategies generally involve the formation of critical C-O and C=N bonds through cyclization of acyclic precursors. researchgate.net These strategies can be broadly categorized into classical cyclization reactions, which often rely on condensation and dehydration, and more contemporary methods that leverage the catalytic power of transition metals to achieve higher efficiency and selectivity.

Cyclization Reactions and Their Mechanistic Insights

Cyclization reactions represent the most fundamental approach to building the 1,3-oxazole core. These methods typically involve the intramolecular cyclization of a suitably functionalized open-chain precursor, followed by an elimination step to yield the aromatic oxazole (B20620) ring. The specific pathway and mechanism depend on the nature of the starting materials and the reagents employed.

Classical methods for oxazole synthesis often proceed through condensation-dehydration pathways. The Robinson-Gabriel synthesis, for instance, involves the cyclization and subsequent dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles. pharmaguideline.com This process is typically promoted by dehydrating agents such as sulfuric acid or phosphorus pentachloride. Another established route is the reaction of α-haloketones with primary amides. slideshare.net These methods, while foundational, often require harsh conditions.

The mechanism generally involves the formation of an enol or enolate intermediate from the ketone, which then undergoes intramolecular nucleophilic attack by the oxygen atom of the amide group. This cyclization step forms a five-membered ring intermediate, known as an oxazoline (B21484). Subsequent dehydration of the oxazoline intermediate leads to the formation of the aromatic 1,3-oxazole ring.

Modern advancements have led to the development of oxidative cyclization methods that offer milder reaction conditions and broader substrate compatibility. These reactions often utilize an external oxidant to facilitate the ring-closing and aromatization steps.

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) and in situ-generated PhI(OTf)₂, have been effectively used for the metal-free intramolecular oxidative cyclization of precursors like N-styrylbenzamides to yield 2,5-disubstituted oxazoles. organic-chemistry.orgorganic-chemistry.orgacs.org These reactions are often rapid and highly efficient. organic-chemistry.org Another metal-free approach involves a t-BuOOH/I₂-mediated domino oxidative cyclization, which allows for the synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

Copper(II) salts can also mediate the oxidative cyclization of enamides to form 2,5-disubstituted oxazoles, proceeding through a proposed single-electron transfer (SET) mechanism. nih.govrsc.org This vinylic C-H functionalization occurs at room temperature and complements other cyclization strategies. organic-chemistry.org

| Oxidant System | Precursor Type | Resulting Oxazole Substitution | Key Features |

| Phenyliodine diacetate (PIDA) | Enamides | Polysubstituted | Metal-free, broad substrate scope. acs.org |

| PhI(OTf)₂ (in situ) | N-Styrylbenzamides | 2,5-Disubstituted | Metal-free, very short reaction times. organic-chemistry.org |

| t-BuOOH / I₂ | Various (e.g., aldehydes) | Polysubstituted | Metal-free, one-pot domino reaction. organic-chemistry.org |

| Copper(II) salts (e.g., CuBr₂) | Enamides | 2,5-Disubstituted | Room temperature, vinylic C-H functionalization. organic-chemistry.orgnih.gov |

Transition Metal-Catalyzed Syntheses of Oxazoles

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxazoles, by providing highly selective and efficient pathways under mild conditions. researchgate.netresearchgate.net Metals like palladium, copper, and gold are particularly prominent in mediating the key bond formations required for constructing the oxazole ring.

Palladium-catalyzed reactions are powerful tools for functionalizing pre-existing oxazole rings or for constructing the ring itself. ignited.in Cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, allow for the introduction of aryl, heteroaryl, or alkyl groups onto halo- or trifloyloxy-substituted oxazoles. ignited.in This strategy is crucial for building complex poly-oxazole structures. ignited.in

Furthermore, palladium catalysis enables the direct arylation of the oxazole C-H bonds, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. organic-chemistry.orgresearchgate.net Highly regioselective methods have been developed to target either the C-2 or C-5 position by carefully selecting ligands and solvents. organic-chemistry.org More advanced cascade reactions, catalyzed by palladium, can achieve the synthesis of trisubstituted oxazoles from simple amides and ketones through sequential C-N and C-O bond formations. organic-chemistry.orgnih.gov

| Palladium-Catalyzed Method | Reactants | Key Transformation | Reference |

| Suzuki-Miyaura Coupling | 2-Aryl-4-trifloyloxazoles + Boronic acids | C4-Arylation | ignited.in |

| Stille Coupling | 2,4-Dihalooxazoles + Organostannanes | Regioselective C-C bond formation | ignited.in |

| Direct C-H Arylation | Oxazoles + Aryl halides/triflates | Regioselective C2 or C5 arylation | organic-chemistry.orgresearchgate.net |

| Cascade Oxidative Cyclization | Amides + Ketones | Sequential C-N/C-O bond formation | organic-chemistry.orgnih.gov |

Copper and gold catalysts offer unique reactivity for synthesizing oxazoles through various intramolecular and intermolecular pathways.

Copper-Mediated Cyclizations: Copper is an inexpensive and versatile catalyst for oxazole synthesis. One prominent method involves the sequential copper-catalyzed amidation of vinyl halides to form enamide intermediates, which then undergo an iodine-promoted cyclization to yield highly substituted oxazoles. researchgate.net Copper catalysts are also central to tandem oxidative cyclization reactions, such as the synthesis of polysubstituted oxazoles from benzylamines and β-dicarbonyl compounds under mild conditions. acs.org Additionally, copper(II) can catalyze the direct oxidative cyclization of enamides via vinylic C-H functionalization at room temperature. organic-chemistry.orgnih.gov Chemodivergent synthesis is also possible, where copper catalysis can selectively direct reactions toward either oxazoles or imidazolidones based on the choice of directing groups. acs.org

| Copper-Catalyzed Method | Starting Materials | Key Intermediate/Process | Reference |

| Sequential Amidation/Cyclization | Vinyl halides + Primary amides | Enamide formation | researchgate.net |

| Tandem Oxidative Cyclization | Benzylamines + β-Diketones | Intramolecular cyclization | acs.org |

| Oxidative C-H Functionalization | Enamides | Radical cation formation | nih.govrsc.org |

| Chemodivergent Synthesis | Phenylalanine derivatives | Selective C–O coupling | acs.org |

Gold-Mediated Cyclizations: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes, making them powerful tools for oxazole synthesis. researchgate.net One elegant approach is a one-pot, three-component reaction of an amide, an aldehyde, and an alkyne, where a single gold catalyst facilitates both the initial coupling and the subsequent cyclization. nih.gov Gold catalysis also enables the regioselective [3+2] cycloaddition of alkynyl triazenes or ynamides with dioxazoles, which act as N-acyl nitrene equivalents, to produce highly functionalized oxazoles under mild conditions. scispace.comnih.govrsc.org Another strategy involves the gold-catalyzed reaction of carboxamides with propynals, which provides access to 2,5-disubstituted oxazoles bearing a useful carbonyl substituent. researchgate.net

| Gold-Catalyzed Method | Reactants | Key Process/Intermediate | Reference |

| One-Pot A³ Coupling/Cyclization | Amides + Aldehydes + Alkynes | Tandem reaction | nih.gov |

| [3+2] Cycloaddition | Alkynyl triazenes + Dioxazoles | Gold carbene formation | scispace.comnih.gov |

| [3+2] Cycloaddition | Ynamides + Dioxazoles | α-Imino gold-carbene intermediate | rsc.org |

| Oxidative Cyclization | Carboxamides + Propynals | Nucleophilic attack on gold carbenoid | researchgate.net |

Multicomponent Reaction (MCR) Strategies for Oxazole Formation

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. For the synthesis of the 5-ethyl-1,3-oxazole core, the van Leusen oxazole synthesis stands out as a prominent and versatile MCR strategy. wikipedia.orgorganic-chemistry.org

The van Leusen reaction typically involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgnrochemistry.com To generate the 5-ethyl-1,3-oxazole scaffold, propanal serves as the aldehyde component. The reaction proceeds through the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the 5-substituted oxazole ring. wikipedia.org While the classic van Leusen reaction yields an unsubstituted C2 position, modifications using functionalized TosMIC derivatives or subsequent C-H functionalization can introduce precursors for the methanamine group.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| Propanal | TosMIC | K₂CO₃ | Methanol | 5-Ethyl-1,3-oxazole | Good | nih.gov (by analogy) |

| Aldehyde | TosMIC | K₃PO₄ | Isopropanol | 5-Substituted Oxazole | ~96% | nih.gov |

Methodologies for Introducing the Methanamine Functionality

Once the 5-ethyl-1,3-oxazole core is established, the C2-methanamine group (-CH₂NH₂) can be introduced through several reliable synthetic pathways. These methods typically involve the elaboration of a precursor functional group at the C2 position.

Reductive amination is a powerful method for forming amines from carbonyl compounds. This approach requires the synthesis of the precursor, 5-ethyl-1,3-oxazole-2-carbaldehyde. This aldehyde can be condensed with an ammonia (B1221849) source (such as aqueous ammonia or ammonium (B1175870) formate) to form an intermediate imine, which is then reduced in situ to the target primary amine. nih.govorganic-chemistry.org Various reducing agents, from metal hydrides to catalytic hydrogenation, can be employed for the reduction step. organic-chemistry.orgnih.gov This method offers a direct route to the primary amine with high selectivity. organic-chemistry.org

| Substrate | Amine Source | Reducing Agent | Catalyst | Conditions | Product | Reference |

| 5-Ethyl-1,3-oxazole-2-carbaldehyde | Aqueous NH₃ | H₂ (1-10 bar) | Amorphous Co | 80 °C | (5-Ethyl-1,3-oxazol-2-yl)methanamine | nih.govorganic-chemistry.org (by analogy) |

| Heterocyclic Aldehyde | NH₄OAc | NaBH(OAc)₃ | None | CH₂Cl₂, rt | Corresponding Aminomethane | organic-chemistry.org (general protocol) |

| 5-Hydroxymethylfurfural | Aqueous NH₃ | H₂ (1 bar) | Ni₆AlOₓ | 100 °C, 6 h | 5-(Aminomethyl)-2-furanmethanol | nih.gov |

This strategy involves the displacement of a leaving group on a methyl substituent at the C2 position by an amine nucleophile. The key precursor for this route is a 2-(halomethyl)-5-ethyloxazole, such as 2-(chloromethyl)- or 2-(bromomethyl)-5-ethyloxazole. These reactive intermediates can be synthesized from corresponding 2-(hydroxymethyl)oxazoles. The haloalkyloxazole can then undergo nucleophilic substitution with ammonia or, more commonly, with a protected ammonia equivalent like potassium phthalimide (B116566) in a Gabriel synthesis to avoid over-alkylation. The resulting phthalimide is subsequently cleaved to release the desired primary amine. This method is well-established for preparing primary amines from alkyl halides. nih.gov

| Substrate | Nucleophile | Solvent | Conditions | Intermediate/Product | Reference |

| 2-(Chloromethyl)-5-ethyloxazole | Potassium Phthalimide | DMF | Heat | N-((5-Ethyl-1,3-oxazol-2-yl)methyl)phthalimide | nih.gov (by analogy) |

| N-((5-Ethyl-1,3-oxazol-2-yl)methyl)phthalimide | Hydrazine Hydrate | Ethanol | Reflux | (5-Ethyl-1,3-oxazol-2-yl)methanamine | nih.gov (by analogy) |

The reduction of a nitrile group is a classic and highly effective method for the synthesis of primary amines. This pathway commences with the synthesis of 5-ethyl-1,3-oxazole-2-carbonitrile. The oxazole ring can be formed from α-haloketones and amides, and various methods exist for introducing the 2-carbonitrile group. researchgate.net Once obtained, the nitrile can be reduced to (5-Ethyl-1,3-oxazol-2-yl)methanamine using potent reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over catalysts such as Raney Nickel or Palladium on carbon. This route is advantageous due to the stability of the nitrile precursor and the generally high yields of the reduction step. The aldehyde precursor, as mentioned in section 2.2.1, can also be converted to the amine.

| Precursor | Reagent/Catalyst | Solvent | Conditions | Product | Reference |

| 5-Ethyl-1,3-oxazole-2-carbonitrile | LiAlH₄ | THF or Et₂O | 0 °C to rt | (5-Ethyl-1,3-oxazol-2-yl)methanamine | (Standard procedure) |

| 5-Ethyl-1,3-oxazole-2-carbonitrile | H₂ / Raney Nickel | Methanolic Ammonia | Elevated pressure/temp | (5-Ethyl-1,3-oxazol-2-yl)methanamine | (Standard procedure) |

Sustainable and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are actively being applied to the synthesis of oxazole derivatives.

Significant efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives like water or to eliminate solvents entirely. The synthesis of oxazole and isoxazole (B147169) derivatives has been successfully demonstrated in aqueous media, which can simplify work-up procedures and reduce environmental impact. researchgate.net For instance, multicomponent reactions to form heterocyclic cores are often amenable to aqueous conditions. researchgate.net

Solvent-free reactions, frequently assisted by microwave irradiation, represent another key green chemistry approach. scienceandtechnology.com.vncem.com Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. nih.govresearchgate.netijpsonline.com The van Leusen synthesis of 5-substituted oxazoles, for example, has been adapted to microwave conditions, providing a rapid and efficient route to the 5-ethyloxazole (B1626438) core. nih.govnih.gov These solvent-free methods reduce the generation of solvent waste, which is a major contributor to the environmental footprint of chemical processes. scienceandtechnology.com.vn

| Reaction Type | Green Condition | Reactants | Advantages | Reference |

| Oxazole Synthesis | Microwave Irradiation | Aldehyde, TosMIC, K₃PO₄ | Reduced reaction time (minutes), high yield | nih.gov |

| Benzoxazole Synthesis | Solvent-free, Microwave | 2-Aminophenol, Aldehyde, I₂ | Environmentally friendly, high yield, short reaction time | scienceandtechnology.com.vn |

| Isoxazole Synthesis | Aqueous Medium | Enone, Hydroxylamine HCl | Mild conditions, high yields, easier work-up | researchgate.net |

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While specific biocatalytic routes to (5-Ethyl-1,3-oxazol-2-yl)methanamine are not extensively documented, established enzymatic reactions for the synthesis of chiral amines are highly applicable. Enzymes such as lipases are widely used for the kinetic resolution of racemic amines. google.comresearchgate.netrsc.org In a potential application, a racemic mixture of (5-Ethyl-1,3-oxazol-2-yl)methanamine could be subjected to enantioselective acylation catalyzed by a lipase. This process would selectively acylate one enantiomer, allowing for the separation of the resulting amide from the unreacted enantiomer. google.com The choice of acyl donor and enzyme is crucial for achieving high enantioselectivity. google.com

Transaminases represent another powerful class of enzymes for the asymmetric synthesis of chiral amines. A prochiral ketone precursor, such as 1-(5-ethyl-1,3-oxazol-2-yl)ethan-1-one, could potentially be converted into a chiral α-methyl analog of the target compound with high enantiomeric excess using a transaminase and an amino donor.

Flow Chemistry and Continuous Processing Applications

Flow chemistry provides significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. organic-chemistry.orgacs.org Several continuous-flow methodologies have been developed for the synthesis of the oxazole core, which are directly relevant to the production of (5-Ethyl-1,3-oxazol-2-yl)methanamine.

One notable approach involves a three-step continuous-flow process to produce 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.org This process begins with the thermolysis of a vinyl azide (B81097) to form an azirine intermediate, which then reacts with an acyl halide to construct the oxazole ring. beilstein-journals.org The resulting 2-(halomethyl)oxazole is subsequently converted to the 2-(azidomethyl)oxazole. beilstein-journals.org The azido (B1232118) group serves as a stable precursor that can be readily reduced to the primary amine of the target compound in a final step. This integrated flow procedure minimizes the handling of potentially unstable intermediates and allows for rapid synthesis. beilstein-journals.org

Another innovative flow technique is the photochemical transposition of isoxazoles to oxazoles. organic-chemistry.orgresearchgate.netucd.ie This method utilizes a continuous flow reactor equipped with a UV lamp to induce the rearrangement. The process is significantly faster than traditional batch methods and can be scaled for gram-level production. organic-chemistry.org By starting with a suitably substituted isoxazole, this flow process offers a rapid entry into complex oxazole structures.

| Flow Chemistry Method | Key Steps | Advantages | Reference |

| From Vinyl Azides | 1. Thermolysis of vinyl azide to azirine2. Reaction with acyl halide3. Nucleophilic displacement to azide | Integrated multi-step synthesis, avoids unstable intermediates | beilstein-journals.org |

| Photoisomerization | 1. Photochemical rearrangement of isoxazole to oxazole | Rapid and mild process, scalable, high yields | organic-chemistry.orgucd.ie |

Stereoselective Synthesis of Chiral (5-Ethyl-1,3-oxazol-2-yl)methanamine Analogs

The synthesis of enantiomerically pure chiral amines is of paramount importance in drug discovery and development. researchgate.netacs.org For analogs of (5-Ethyl-1,3-oxazol-2-yl)methanamine, chirality can be introduced at various positions, most commonly at the carbon atom adjacent to the amine. Methodologies for achieving this include asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis for Enantioselective Introduction of Chirality

Asymmetric catalysis is a highly efficient strategy for generating chiral molecules, relying on a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. dicp.ac.cn Transition metal-catalyzed asymmetric hydrogenation of imines is one of the most powerful methods for synthesizing chiral amines. acs.org A precursor imine to a chiral analog of (5-Ethyl-1,3-oxazol-2-yl)methanamine could be hydrogenated using a chiral iridium or rhodium complex to yield the desired amine with high enantioselectivity.

The development of novel chiral ligands is crucial for the success of asymmetric catalysis. acs.orgacs.org Chiral oxazole-containing ligands, such as planar-chiral oxazole-pyridine (COXPY) ligands and (phosphinoaryl)oxazolines (PHOX ligands), have been successfully employed in various asymmetric transformations, including palladium-catalyzed reactions and additions to imines. dicp.ac.cnacs.orgresearchgate.net These catalytic systems could be adapted to control the stereochemistry in the synthesis of chiral oxazole-containing amines.

| Catalytic System | Reaction Type | Potential Application | Reference |

| Iridium/Rhodium Complexes | Asymmetric Hydrogenation of Imines | Synthesis of chiral amine from prochiral imine | acs.org |

| Palladium with Chiral Ligands | Asymmetric Cyclization/Addition | Enantioselective formation of chiral centers in analogs | dicp.ac.cnacs.org |

| Chiral Selenide Catalysts | Enantioselective Functionalization | Introduction of chirality in oxazoline precursors | nih.gov |

Chiral Auxiliary and Reagent-Controlled Diastereoselective Routes

The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

Oxazolidinones, known as Evans auxiliaries, are among the most reliable and widely used chiral auxiliaries. researchgate.net For instance, an acetic acid derivative attached to an Evans auxiliary could be alkylated to create a new stereocenter with high diastereoselectivity. Subsequent transformation of the acid moiety and removal of the auxiliary could provide a pathway to chiral analogs of (5-Ethyl-1,3-oxazol-2-yl)methanamine. Other effective auxiliaries include camphorsultam and various sulfur-based auxiliaries, which have demonstrated high levels of stereocontrol in reactions like aldol (B89426) and Michael additions. wikipedia.orgresearchgate.netscielo.org.mx

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

| Oxazolidinones (Evans) | Asymmetric alkylation, aldol reactions | High diastereoselectivity due to rigid chelation | researchgate.net |

| Camphorsultam | Asymmetric Michael additions, cyclizations | Superior selectivity in certain ring-forming reactions | wikipedia.org |

| Sulfur-based Auxiliaries | Asymmetric aldol reactions, Michael additions | Often provides superior qualities to other auxiliaries | researchgate.netscielo.org.mx |

Resolution Techniques for Enantiomeric Separation

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org While asymmetric synthesis is often preferred, resolution remains a practical and widely used technique, especially during early-stage drug development. researchgate.net

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by removing the resolving agent.

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. rsc.org Enzyme-catalyzed kinetic resolution is particularly effective for amines. researchgate.net As mentioned in section 2.3.2, lipases can selectively acylate one enantiomer of a racemic amine, enabling the separation of the acylated product from the unreacted amine. google.com This method can provide high enantiomeric excess for both the product and the recovered starting material. rsc.org

Chemical Reactivity, Functionalization, and Transformation Studies of 5 Ethyl 1,3 Oxazol 2 Yl Methanamine

Reactivity Profiles of the 1,3-Oxazole Core

The 1,3-oxazole ring is an aromatic heterocycle, the reactivity of which is influenced by the presence of two heteroatoms, oxygen and nitrogen. This arrangement results in a π-electron system that is less aromatic than benzene, rendering it susceptible to a range of reactions that can either preserve or disrupt the aromatic system.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

The oxazole (B20620) ring can undergo electrophilic aromatic substitution, although it is generally less reactive than other five-membered heterocycles like furan and pyrrole. The position of electrophilic attack is dictated by the electron-donating and -withdrawing effects of the heteroatoms and the substituents on the ring. For 1,3-oxazoles, the C5 position is generally the most susceptible to electrophilic attack due to the directing effect of the ring oxygen. firsthope.co.intandfonline.comthepharmajournal.com In the case of (5-Ethyl-1,3-oxazol-2-yl)methanamine, the ethyl group at the C5 position would further activate this site towards electrophiles. However, the presence of the aminomethyl group at C2, which can be protonated under acidic conditions, may deactivate the ring towards electrophilic substitution.

Nucleophilic aromatic substitution on the oxazole ring is less common and typically requires the presence of a good leaving group, often at the C2 position. tandfonline.compharmaguideline.com Halogenated oxazoles, for instance, can undergo nucleophilic displacement. For (5-Ethyl-1,3-oxazol-2-yl)methanamine itself, direct nucleophilic substitution on the ring is unlikely due to the absence of a suitable leaving group.

| Reaction Type | Position | Reactant | Product | Conditions |

| Electrophilic Substitution (Analogous) | C5 | Nitrating agent | 5-Nitro-oxazole derivative | HNO₃/H₂SO₄ |

| Electrophilic Substitution (Analogous) | C5 | Halogenating agent | 5-Halo-oxazole derivative | Br₂, I₂ |

| Nucleophilic Substitution (Analogous) | C2 | Nucleophile (e.g., NaOMe) | 2-Methoxy-oxazole derivative | Requires a leaving group at C2 |

Cycloaddition Reactions Involving the Oxazole Moiety

Oxazoles can participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. researchgate.netwikipedia.org This reactivity is a consequence of the azadiene character of the oxazole ring. The reaction typically proceeds with electron-deficient dienophiles to yield bicyclic adducts, which can then undergo further transformations, often leading to the formation of pyridines or furans. wikipedia.orgresearchgate.net The presence of electron-donating substituents on the oxazole ring can facilitate these reactions. pharmaguideline.com For (5-Ethyl-1,3-oxazol-2-yl)methanamine, the ethyl group at C5 could enhance its reactivity as a diene. The reaction of the oxazole core with a suitable dienophile would be expected to yield a substituted pyridine (B92270) derivative after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the expulsion of a stable small molecule. The reaction can be facilitated by the addition of a Lewis acid or by protonation of the oxazole nitrogen. nih.gov

| Dienophile | Product Type | Conditions |

| Alkene | Substituted Pyridine | Thermal or Lewis acid catalysis |

| Alkyne | Substituted Furan | Thermal or Lewis acid catalysis |

Ring-Opening and Rearrangement Pathways

The oxazole ring can undergo ring-opening reactions under various conditions, including strong acids or bases. firsthope.co.in One of the most notable rearrangement reactions of oxazoles is the Cornforth rearrangement. wikipedia.orgalchetron.com This thermal rearrangement involves a 4-acyloxazole where the acyl group and the C5 substituent exchange positions via a nitrile ylide intermediate. wikipedia.orgchem-station.com While this specific rearrangement requires a 4-acyl substituent, it highlights the potential for thermally induced skeletal reorganizations in the oxazole ring system. For (5-Ethyl-1,3-oxazol-2-yl)methanamine, ring-opening could potentially be initiated by nucleophilic attack at the C2 position under harsh conditions, leading to the cleavage of the C2-O1 bond.

Chemical Transformations of the Methanamine Side Chain

The primary amine of the methanamine side chain is a key site for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups.

Acylation, Sulfonylation, and Alkylation Reactions

The primary amine of (5-Ethyl-1,3-oxazol-2-yl)methanamine is readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and provide stable derivatives.

Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. rsc.org The reaction with alkyl halides can proceed in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products.

| Reaction | Reagent | Product |

| Acylation | Acyl chloride or Anhydride | N-((5-ethyl-1,3-oxazol-2-yl)methyl)amide |

| Sulfonylation | Sulfonyl chloride | N-((5-ethyl-1,3-oxazol-2-yl)methyl)sulfonamide |

| Alkylation | Alkyl halide | N-alkyl-(5-ethyl-1,3-oxazol-2-yl)methanamine |

Formation of Imines and Related Derivatives

The primary amine of (5-Ethyl-1,3-oxazol-2-yl)methanamine can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically carried out under acidic catalysis to facilitate the dehydration step. The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. These imine derivatives can serve as versatile intermediates for further functionalization, for instance, through reduction to secondary amines or by acting as electrophiles in nucleophilic addition reactions.

| Carbonyl Compound | Product |

| Aldehyde (R'CHO) | N-((5-ethyl-1,3-oxazol-2-yl)methyl)-R'-methanimine |

| Ketone (R'R''CO) | N-((5-ethyl-1,3-oxazol-2-yl)methyl)-R'R''-methanimine |

Metal Complexation Studies via the Amine Nitrogen

There is no available research data on the coordination chemistry of (5-Ethyl-1,3-oxazol-2-yl)methanamine with various metal ions. Studies detailing the formation of metal complexes through the amine nitrogen, including their synthesis, structural characterization (e.g., via X-ray crystallography, NMR, or IR spectroscopy), and stability constants, have not been published.

Bifunctional Reactivity and Intermolecular Interactions

Self-Assembly and Supramolecular Chemistry Potential

There are no published studies investigating the ability of (5-Ethyl-1,3-oxazol-2-yl)methanamine to form ordered supramolecular structures through non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination.

Detailed Mechanistic Investigations of Reactions Involving (5-Ethyl-1,3-oxazol-2-yl)methanamine

Kinetic and Thermodynamic Parameters of Reaction Pathways

No experimental data on the kinetics or thermodynamics of reactions involving (5-Ethyl-1,3-oxazol-2-yl)methanamine is available. This includes reaction rates, activation energies, and equilibrium constants for any of its potential chemical transformations.

Isotope Labeling and Deuterium Exchange Studies

Mechanistic studies employing isotopic labeling to trace the fate of atoms during reactions of (5-Ethyl-1,3-oxazol-2-yl)methanamine have not been reported. Consequently, there is no data from deuterium exchange experiments that could provide insight into the acidity of specific protons or the mechanisms of proton transfer steps.

Characterization of Reaction Intermediates in the Synthesis of (5-Ethyl-1,3-oxazol-2-yl)methanamine Analogs

The direct characterization of transient reaction intermediates in the synthesis of (5-Ethyl-1,3-oxazol-2-yl)methanamine is not extensively documented in publicly available literature. However, the synthesis of the oxazole core, particularly in related structures, often proceeds through well-established pathways involving characterizable precursor molecules. These precursors can be considered stable intermediates in the multi-step synthesis of the final product. The primary methods for forming the 2-substituted-1,3-oxazole ring, such as the Robinson-Gabriel synthesis, involve the cyclodehydration of 2-acylamino ketones. These acylamino ketones are themselves synthesized from corresponding amino acids or amino ketones and can be isolated and characterized before the final ring-closure step.

In the context of preparing compounds structurally related to (5-Ethyl-1,3-oxazol-2-yl)methanamine, key intermediates often include N-acylated amino acids or N-acylated amino ketones. These molecules contain the necessary functionalities that, upon cyclization, form the oxazole ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation of these intermediates.

For instance, in the synthesis of various 2,4,5-trisubstituted oxazoles, N-acyl-α-amino acid derivatives serve as pivotal acyclic precursors. These intermediates are typically characterized by specific spectroscopic signatures.

Table 1: General Spectroscopic Data for N-Acyl-α-amino Acid Intermediates

| Spectroscopic Technique | Key Features and Observed Ranges |

| ¹H-NMR | - NH proton: A doublet signal typically observed in the range of δ 8.0-9.0 ppm, showing coupling to the adjacent α-proton.- α-proton (H-4): A multiplet (often a doublet of doublets) in the range of δ 4.0-5.0 ppm, coupled to both the NH proton and side-chain protons.- Side-chain protons: Signals corresponding to the specific amino acid side chain, for example, a multiplet for an isopropyl group around δ 2.1-2.3 ppm and doublets for the methyl groups around δ 0.9 ppm. |

| ¹³C-NMR | - Amide Carbonyl (C=O): A signal in the range of δ 165-175 ppm.- Carboxylic Acid Carbonyl (C=O): A signal in the range of δ 170-180 ppm.- α-Carbon (C-4): A signal around δ 50-60 ppm. |

| IR (cm⁻¹) | - N-H Stretch: A characteristic absorption band in the region of 3300–3450 cm⁻¹.- C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹. |

| Mass Spectrometry | - Provides the molecular weight of the intermediate, aiding in the confirmation of its chemical formula. |

Another class of intermediates in oxazole synthesis are azlactones, or 1,3-oxazol-5(4H)-ones, which are formed by the cyclodehydration of N-acyl-α-amino acids. These cyclic intermediates are often highly reactive but can be characterized, particularly by a distinctive signal in IR spectroscopy.

Table 2: General Spectroscopic Data for 1,3-Oxazol-5(4H)-one Intermediates

| Spectroscopic Technique | Key Features and Observed Ranges |

| ¹H-NMR | - The disappearance of the carboxylic acid proton signal and a downfield shift of the α-proton signal compared to the acyclic precursor. |

| ¹³C-NMR | - Lactone Carbonyl (C=O): A characteristic signal shifted downfield to approximately δ 180 ppm.- α-Carbon (C-4): A downfield shift of the α-carbon signal to around δ 70 ppm upon cyclization. |

| IR (cm⁻¹) | - Lactone C=O Stretch: A very characteristic and strong absorption band in the region of 1800–1830 cm⁻¹, which is a key indicator of azlactone ring formation. |

While specific data for intermediates leading directly to (5-Ethyl-1,3-oxazol-2-yl)methanamine is scarce, the characterization data for these analogous precursors provide a solid framework for identifying and confirming the structures of intermediates in the synthesis of this and related compounds. The successful synthesis and purification of the final oxazole product often rely on the careful characterization of these preceding stable intermediates.

Theoretical and Computational Investigations of 5 Ethyl 1,3 Oxazol 2 Yl Methanamine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within (5-Ethyl-1,3-oxazol-2-yl)methanamine are central to its chemical character. Computational studies on similar oxazole-containing molecules have established a framework for this analysis. researchgate.net

Quantum chemical calculations are a cornerstone of modern chemical research, providing precise information about molecular geometries and energies. Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), is a common method for studying oxazole (B20620) derivatives. researchgate.net These calculations are used to determine the optimized molecular structure, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state.

For substituted oxazoles, theoretical calculations have been used to determine key structural parameters. While specific data for (5-Ethyl-1,3-oxazol-2-yl)methanamine is not available in the cited literature, studies on related compounds provide representative values for the oxazole ring and its substituents.

Table 1: Representative Theoretical Bond Lengths and Angles for an Oxazole Ring Core This table is illustrative and based on general findings for oxazole derivatives, not specific calculations for (5-Ethyl-1,3-oxazol-2-yl)methanamine.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | O1–C2 | ~1.37 Å |

| Bond Length | C2–N3 | ~1.30 Å |

| Bond Length | N3–C4 | ~1.39 Å |

| Bond Length | C4–C5 | ~1.36 Å |

| Bond Length | C5–O1 | ~1.36 Å |

| Bond Angle | C5–O1–C2 | ~105° |

| Bond Angle | O1–C2–N3 | ~115° |

| Bond Angle | C2–N3–C4 | ~107° |

Data is generalized from studies on various oxazole derivatives.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

In studies of methyl-substituted oxazoles, the HOMO is typically a π-orbital distributed across the heterocyclic ring, while the LUMO is a π* anti-bonding orbital. researchgate.net The energy gap influences the molecule's electronic transitions and its susceptibility to chemical reactions. A smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Oxazole This table presents hypothetical data based on typical values for similar compounds to illustrate the concept.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Electron-donating capacity |

| LUMO | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

The distribution of electron density within a molecule determines its electrostatic potential, which is crucial for understanding intermolecular interactions. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For oxazole derivatives, MEP maps typically show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the ring, indicating these are sites prone to electrophilic attack. researchgate.net The hydrogen atoms of the aminomethyl group would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. This charge separation results in a significant molecular dipole moment, which influences the molecule's solubility and how it interacts with other polar molecules.

Conformational Analysis and Molecular Dynamics

The three-dimensional shape and dynamic motions of (5-Ethyl-1,3-oxazol-2-yl)methanamine are essential to its function, particularly in biological systems where specific conformations are required for receptor binding.

(5-Ethyl-1,3-oxazol-2-yl)methanamine possesses several rotatable bonds, primarily around the ethyl and aminomethyl substituents. The rotation around these bonds gives rise to different conformational isomers, or conformers, each with a distinct energy.

Conformational analysis involves mapping the potential energy surface by calculating the molecule's energy as a function of its dihedral angles. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them. Studies on similar flexible molecules, such as thiazole-containing amino acids, have shown that stable conformations are often stabilized by intramolecular hydrogen bonds, for instance, between an amide N-H group and the nitrogen atom of the heterocyclic ring. nih.gov For (5-Ethyl-1,3-oxazol-2-yl)methanamine, similar interactions could occur between the amine group (-NH2) and the oxazole ring's nitrogen atom, leading to preferred spatial arrangements.

While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, revealing how the molecule vibrates, rotates, and changes its conformation in response to its environment (e.g., in a solvent or near a biological receptor). nih.govajchem-a.com

These simulations can reveal the flexibility of the ethyl and aminomethyl side chains, the accessible range of conformations, and the timescales of transitions between different states. This dynamic information is critical for a complete understanding of the molecule's structure-function relationships.

Computational Prediction and Elucidation of Reaction Mechanisms

The computational study of reaction mechanisms involving (5-Ethyl-1,3-oxazol-2-yl)methanamine would provide critical insights into its reactivity. For example, the amine group is a primary site for nucleophilic attack or substitution reactions. Quantum mechanical calculations could be employed to model these reactions, identifying the transition state structures and calculating the activation energies.

A hypothetical reaction, such as the acylation of the primary amine, would proceed through a tetrahedral intermediate. Computational modeling would characterize the geometry of the transition state leading to this intermediate, including bond lengths and angles of the forming and breaking bonds. The energy of this transition state, relative to the reactants, would determine the reaction rate. General mechanisms for the synthesis of oxazole rings have been proposed and studied computationally, but specific energetic data for reactions involving the functional groups of (5-Ethyl-1,3-oxazol-2-yl)methanamine are not available. researchgate.net

Solvent plays a crucial role in chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate how a solvent would affect the energetics of a reaction involving (5-Ethyl-1,3-oxazol-2-yl)methanamine. For instance, a polar protic solvent could stabilize charged transition states through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent.

Catalysis modeling could explore how an acid or base catalyst might facilitate reactions. An acid catalyst could protonate the nitrogen or oxygen atoms of the oxazole ring, altering its electronic properties and reactivity. Computational simulations would map the modified reaction pathway, calculate the new, lower activation energy, and provide a quantitative understanding of the catalytic effect.

In Silico Studies of Molecular Recognition and Interactions with Biomolecules

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. For (5-Ethyl-1,3-oxazol-2-yl)methanamine, docking studies could identify potential biological targets and elucidate its binding mode. The oxazole ring, primary amine, and ethyl group all serve as potential points of interaction.

In a hypothetical docking simulation against an enzyme active site, the primary amine group could act as a hydrogen bond donor, interacting with acidic residues like aspartate or glutamate. The nitrogen and oxygen atoms of the oxazole ring could act as hydrogen bond acceptors. The ethyl group could form hydrophobic or van der Waals interactions with nonpolar residues. Numerous studies have successfully used this approach to predict the binding modes of various oxazole, oxadiazole, and thiazole (B1198619) derivatives to biological targets like kinases, proteases, and DNA. researchgate.netnih.govmdpi.com These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in ligand binding.

Table 2: Hypothetical Docking Interaction Profile

| Molecular Feature | Potential Interaction | Interacting Residue Type (Example) |

|---|---|---|

| Primary Amine (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Oxazole Nitrogen (N3) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Oxazole Oxygen (O1) | Hydrogen Bond Acceptor | Arginine, Histidine |

| Ethyl Group (-CH₂CH₃) | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |

Note: This table represents potential interactions and would require validation through specific docking studies against a defined biological target.

Following a docking simulation, scoring functions are used to estimate the binding affinity between the ligand and its target. These functions calculate a score based on the intermolecular interactions observed in the docked pose. A lower binding energy score generally indicates a more favorable interaction.

For (5-Ethyl-1,3-oxazol-2-yl)methanamine, a typical scoring function would quantify the energetic contributions of the hydrogen bonds formed by the amine and oxazole groups, as well as the hydrophobic interactions of the ethyl group. More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), could be employed for a more accurate prediction of the binding free energy. Docking studies on similar heterocyclic compounds have reported binding energies against various receptors, often in the range of -5 to -11 kcal/mol, indicating potentially strong interactions. nih.govnih.govnih.gov However, without specific simulations for (5-Ethyl-1,3-oxazol-2-yl)methanamine, any prediction of its binding affinity remains speculative.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a crucial component of computer-aided drug design (CADD), focusing on the identification of essential steric and electronic features of a ligand that are necessary for optimal interaction with a specific biological target. researchgate.net This approach allows for the design of new molecules with improved affinity and selectivity. core.ac.uk For a molecule such as (5-Ethyl-1,3-oxazol-2-yl)methanamine, pharmacophore modeling can provide a theoretical framework to guide the design of novel ligands with desired biological activities.

The process involves defining the key chemical features of the molecule, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net These features are then spatially arranged to create a three-dimensional model that represents the crucial interaction points between the ligand and its target receptor.

A hypothetical pharmacophore model for (5-Ethyl-1,3-oxazol-2-yl)methanamine can be constructed based on its inherent structural characteristics. The primary amine group serves as a potent hydrogen bond donor, while the nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors. The ethyl group provides a distinct hydrophobic feature.

Table 1: Hypothetical Pharmacophore Features of (5-Ethyl-1,3-oxazol-2-yl)methanamine

| Feature ID | Feature Type | Location | Vector/Radius |

| HBD1 | Hydrogen Bond Donor | Primary Amine (-NH2) | Directional |

| HBA1 | Hydrogen Bond Acceptor | Oxazole Nitrogen | Directional |

| HBA2 | Hydrogen Bond Acceptor | Oxazole Oxygen | Directional |

| HYD1 | Hydrophobic | Ethyl Group (-CH2CH3) | Spherical |

| ARO1 | Aromatic Ring | Oxazole Ring | Ring Normal |

This pharmacophore model can be utilized in several ways for ligand design. One primary application is in virtual screening, where large chemical databases are searched for molecules that match the defined pharmacophore features. nih.gov This allows for the rapid identification of potential hit compounds that are structurally diverse but share the necessary interaction characteristics.

Furthermore, the model can guide the structural modification of the parent compound, (5-Ethyl-1,3-oxazol-2-yl)methanamine, to enhance its binding affinity and selectivity. For instance, modifications to the ethyl group could be explored to optimize hydrophobic interactions within the target's binding pocket. Similarly, altering the substitution pattern on the oxazole ring could fine-tune the electronic properties and hydrogen bonding capabilities of the molecule.

In a research context, such a pharmacophore model was employed in the discovery of inhibitors for enzymes like KDM4A, where oxazole-containing fragments were identified through a combination of docking and pharmacophore approaches. nih.govresearchgate.net The insights gained from the pharmacophore model, including key interactions such as hydrogen bonds with specific amino acid residues (e.g., Tyr132 and Lys206), were instrumental in guiding the rational design of more potent inhibitors. researchgate.net

Table 2: Potential Molecular Interactions Guided by Pharmacophore Model

| Pharmacophore Feature | Potential Interacting Residue Type | Nature of Interaction |

| Hydrogen Bond Donor (HBD1) | Aspartate, Glutamate, Serine | Hydrogen Bond |

| Hydrogen Bond Acceptor (HBA1/HBA2) | Arginine, Lysine, Histidine | Hydrogen Bond |

| Hydrophobic (HYD1) | Leucine, Isoleucine, Valine | Van der Waals Forces |

| Aromatic Ring (ARO1) | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

The development and application of a robust pharmacophore model for (5-Ethyl-1,3-oxazol-2-yl)methanamine would be a significant step in the rational design of novel ligands. It provides a powerful computational tool to explore the vast chemical space and to prioritize the synthesis and biological evaluation of compounds with a higher probability of success.

Investigations into Interactions of 5 Ethyl 1,3 Oxazol 2 Yl Methanamine and Its Analogs Within Biological Systems Molecular and Cellular Level

Enzyme and Receptor Binding Studies (In Vitro Biochemical Assays)

In vitro biochemical assays are fundamental in determining the direct interactions between a small molecule and its potential protein targets, such as enzymes and receptors. These studies provide quantitative data on binding affinity and the mechanism of interaction.

Quantitative Binding Kinetics and Affinity Measurements (e.g., Kᵢ, Kᴅ)

A primary step in characterizing a new compound is to measure its binding affinity for a specific protein target. This is quantified by the dissociation constant (Kᴅ) or the inhibition constant (Kᵢ). sciencesnail.com The Kᴅ represents the concentration of a ligand at which half of the available binding sites on a protein are occupied at equilibrium, providing a direct measure of binding affinity. sciencesnail.com A lower Kᴅ value indicates a higher binding affinity. The Kᵢ, on the other hand, is a measure of the concentration of an inhibitor required to produce 50% inhibition of an enzyme's activity. sigmaaldrich.com

These constants are typically determined through various experimental techniques. For enzyme inhibitors, kinetic assays are performed where the enzyme's reaction rate is measured at different substrate and inhibitor concentrations. For tight-binding inhibitors, where the Kᵢ is close to the enzyme concentration, specific mathematical models like the Morrison equation are used for accurate determination. researchgate.netnih.gov For receptor binding, radioligand binding assays are a common method, where the compound of interest competes with a radioactively labeled ligand of known affinity for the receptor.

Hypothetical binding affinities for (5-Ethyl-1,3-oxazol-2-yl)methanamine and its analogs against a target enzyme, such as a protein kinase, could be presented as follows:

| Compound | Kᵢ (nM) |

| (5-Ethyl-1,3-oxazol-2-yl)methanamine | 150 |

| (5-Propyl-1,3-oxazol-2-yl)methanamine | 125 |

| (5-Isopropyl-1,3-oxazol-2-yl)methanamine | 200 |

| (5-Ethyl-1,3-thiazol-2-yl)methanamine | 350 |

This is a hypothetical table created for illustrative purposes.

Allosteric Modulation and Active Site Interaction Characterization

Small molecules can interact with proteins in two primary ways: by binding directly to the active site (orthosteric binding) or by binding to a different site on the protein (allosteric binding), which then influences the active site's conformation and function. nih.govmdpi.com Allosteric modulators can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the protein's activity. frontiersin.org

Characterizing these interactions involves detailed kinetic studies. For instance, the effect of the compound on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax) can indicate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). sigmaaldrich.com Structural biology techniques, as discussed in the next section, are also crucial for identifying the precise binding location and understanding the conformational changes induced by the molecule. researchgate.net

Co-crystallization with Protein Targets and Structural Biology Insights

Co-crystallization is a powerful technique where a protein is crystallized in the presence of a ligand, in this case, (5-Ethyl-1,3-oxazol-2-yl)methanamine or its analogs. creative-biostructure.com The resulting crystal structure, determined through X-ray crystallography, provides a high-resolution, three-dimensional view of the protein-ligand complex. nih.gov

This structural information is invaluable for several reasons:

It unequivocally confirms the direct binding of the molecule to the protein.

It reveals the precise binding site, distinguishing between orthosteric and allosteric interactions. researchgate.net

It details the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein. frontiersin.org

It can explain the basis for the compound's selectivity and can guide the rational design of more potent and specific analogs through structure-based drug design. nih.gov

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. springernature.com Small molecules that can either disrupt or stabilize these interactions are of significant therapeutic interest. nih.govnih.gov

Biophysical Techniques for Interaction Analysis (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))

Biophysical techniques are essential for quantitatively studying the effects of small molecules on PPIs.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kᴅ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). nih.govtainstruments.com By performing ITC experiments in the presence and absence of a compound like (5-Ethyl-1,3-oxazol-2-yl)methanamine, one can quantify its effect on the PPI. iaanalysis.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors binding events in real-time. nih.govnih.gov One protein is immobilized on a sensor chip, and its binding partner is flowed over the surface. The binding and dissociation are measured, providing kinetic data (association rate constant, kₐ, and dissociation rate constant, kₔ) in addition to the binding affinity (Kᴅ). springernature.comaffiniteinstruments.com The influence of a small molecule on the interaction can be assessed by pre-incubating one of the proteins with the compound or by including it in the running buffer. portlandpress.com

A hypothetical dataset from an SPR experiment investigating the effect of (5-Ethyl-1,3-oxazol-2-yl)methanamine on the interaction between Protein A and Protein B could be presented as follows:

| Condition | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kᴅ (nM) |

| Protein A + Protein B | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Protein A + Protein B + 10 µM (5-Ethyl-1,3-oxazol-2-yl)methanamine | 0.8 x 10⁵ | 6.0 x 10⁻³ | 75 |

This is a hypothetical table created for illustrative purposes, showing an inhibitory effect of the compound on the protein-protein interaction.

Mechanisms of Disruption or Stabilization of Protein Complexes

Small molecules can modulate PPIs through several mechanisms:

Disruption of Protein Complexes: A small molecule can inhibit a PPI by binding to the interface of one of the partner proteins, physically blocking the interaction. researchgate.netnih.gov This is often achieved by mimicking a "hotspot" residue on the other protein partner. Alternatively, an allosteric inhibitor can bind to a site remote from the interface, inducing a conformational change in the protein that is unfavorable for binding its partner. nih.gov

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Models)

The entry of (5-Ethyl-1,3-oxazol-2-yl)methanamine and related compounds into cells and their subsequent localization are fundamental determinants of their biological activity. In vitro studies using cell models are instrumental in elucidating these processes.

To visualize the cellular uptake and distribution of (5-Ethyl-1,3-oxazol-2-yl)methanamine analogs, researchers often employ fluorescent labeling techniques. The intrinsic fluorescence of the oxazole (B20620) scaffold can be harnessed, or a fluorescent tag can be chemically attached to the molecule. researchgate.netresearchgate.net These labeled compounds are then introduced to in vitro cell cultures, and their journey within the cell is tracked using advanced microscopy techniques such as confocal fluorescence microscopy.

Studies on fluorescently labeled oxazole derivatives have shown that their subcellular localization can be influenced by the nature of the substituents on the oxazole ring. rsc.org For instance, lipophilic groups may promote accumulation in lipid-rich structures like the endoplasmic reticulum or lipid droplets, while positively charged moieties might direct the molecule towards mitochondria due to the mitochondrial membrane potential.

Table 1: Hypothetical Subcellular Localization of Fluorescently Labeled (5-Ethyl-1,3-oxazol-2-yl)methanamine Analogs

| Analog | Fluorescent Label | Cell Line | Primary Localization | Secondary Localization |

| Analog A (Lipophilic side chain) | NBD | HeLa | Endoplasmic Reticulum | Lipid Droplets |

| Analog B (Cationic side chain) | Rhodamine B | MCF-7 | Mitochondria | Cytosol |

| Analog C (Unmodified) | Intrinsic Fluorescence | A549 | Cytosol | Nucleus (diffuse) |

This table presents hypothetical data based on general principles observed for similar compounds.

These localization patterns are critical, as the therapeutic or diagnostic efficacy of a compound is often dependent on its ability to reach a specific subcellular compartment where its target resides.

The ability of a small molecule like (5-Ethyl-1,3-oxazol-2-yl)methanamine to cross the cell membrane is a key factor in its bioavailability. nih.govdigitellinc.com For many small molecules, passive diffusion across the lipid bilayer is a primary mechanism of entry. nih.gov The physicochemical properties of the compound, such as its lipophilicity, size, and charge, play a significant role in this process. ontosight.ai Molecular dynamics simulations are often used to model and predict the permeability of small molecules through lipid bilayers. researchgate.netrsc.org

In addition to passive diffusion, membrane transporter proteins can facilitate the uptake or efflux of xenobiotics. nih.govresearchgate.net These transporters, belonging to superfamilies like the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporters, can significantly impact the intracellular concentration of a compound. youtube.com For instance, uptake transporters like Organic Anion Transporting Polypeptides (OATPs) or Organic Cation Transporters (OCTs) could potentially mediate the influx of (5-Ethyl-1,3-oxazol-2-yl)methanamine or its analogs, while efflux transporters like P-glycoprotein (P-gp) could actively pump them out of the cell. nih.govfrontiersin.org

To investigate the involvement of transporters, in vitro assays are conducted using cell lines that overexpress specific transporters. By comparing the uptake of the compound in these cells to control cells, the role of a particular transporter can be determined.

Table 2: Hypothetical Results of Transporter Involvement Assay for (5-Ethyl-1,3-oxazol-2-yl)methanamine

| Transporter | Cell Line | Uptake Ratio (Transporter vs. Control) | Interpretation |

| OATP1B1 | HEK293-OATP1B1 | 2.5 | Potential substrate of OATP1B1-mediated uptake |

| OCT2 | HEK293-OCT2 | 1.8 | Potential substrate of OCT2-mediated uptake |

| P-gp | MDCKII-P-gp | 0.4 (Efflux Ratio: 2.5) | Potential substrate of P-gp-mediated efflux |

This table presents hypothetical data to illustrate the principles of transporter involvement studies.

Investigation of Specific Molecular Targets and Pathways

Identifying the specific molecular targets of (5-Ethyl-1,3-oxazol-2-yl)methanamine and its analogs is essential for understanding their mechanism of action. rsc.orgrsc.org

A variety of experimental and computational approaches are employed to identify the direct binding partners of a small molecule. Photoaffinity labeling is a powerful technique where a photoreactive group is attached to the compound of interest. nih.gov Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification by techniques like mass spectrometry.

Another common approach is affinity chromatography, where the compound is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and can be identified. Computational methods, such as molecular docking, can also be used to predict potential binding partners based on the three-dimensional structure of the compound and known protein structures.

Once potential targets are identified, validation experiments are crucial. These may include in vitro binding assays (e.g., surface plasmon resonance) to confirm a direct interaction and measure binding affinity, or functional assays to demonstrate that the compound modulates the activity of the target protein.

Upon binding to its molecular target, (5-Ethyl-1,3-oxazol-2-yl)methanamine or its analogs can modulate intracellular signaling pathways. nih.gov These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately controlling cellular processes like proliferation, differentiation, and apoptosis.

The effect of a compound on a specific signaling pathway is often investigated using techniques like Western blotting to measure changes in the phosphorylation state (activation) of key signaling proteins. For example, if a compound targets a specific kinase, a decrease in the phosphorylation of its downstream substrates would be expected.

Table 3: Hypothetical Modulation of Key Signaling Proteins by an Analog of (5-Ethyl-1,3-oxazol-2-yl)methanamine

| Signaling Pathway | Protein | Change in Phosphorylation | Implied Effect |

| MAPK/ERK Pathway | ERK1/2 | Decreased | Inhibition of proliferation |

| PI3K/Akt Pathway | Akt | Decreased | Induction of apoptosis |

| NF-κB Pathway | IκBα | Increased | Anti-inflammatory effect |

This table presents hypothetical data to illustrate how the modulation of signaling pathways might be reported.

By piecing together the evidence from cellular uptake, subcellular localization, target identification, and signaling pathway analysis, a comprehensive understanding of the molecular and cellular interactions of (5-Ethyl-1,3-oxazol-2-yl)methanamine and its analogs can be achieved. This knowledge is fundamental for the rational design of new therapeutic agents and biological tools. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 5 Ethyl 1,3 Oxazol 2 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments, a complete and unambiguous assignment of all atoms and their connectivity within the molecule can be achieved.

While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, multidimensional techniques are required for the complete structural assignment of (5-Ethyl-1,3-oxazol-2-yl)methanamine. The expected ¹H and ¹³C NMR chemical shifts are detailed in Table 1.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for (5-Ethyl-1,3-oxazol-2-yl)methanamine (Illustrative data based on analogous structures) researchgate.netmdpi.comresearchgate.netresearchgate.net

| Atom Position | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| 1 | N | - | - |

| 2 | C | - | ~163.5 |

| 3 | O | - | - |

| 4 | C | ~6.85 (s, 1H) | ~122.0 |

| 5 | C | - | ~151.0 |

| 6 (CH₂) | C | ~4.10 (s, 2H) | ~48.5 |

| 7 (NH₂) | N | ~1.90 (br s, 2H) | - |

| 8 (CH₂) | C | ~2.60 (q, 2H) | ~20.5 |

| 9 (CH₃) | C | ~1.25 (t, 3H) | ~12.0 |

Correlation Spectroscopy (COSY): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For (5-Ethyl-1,3-oxazol-2-yl)methanamine, a COSY spectrum would be crucial for confirming the ethyl group by showing a cross-peak between the methylene (B1212753) protons (H-8, ~2.60 ppm) and the methyl protons (H-9, ~1.25 ppm). It would also help identify any potential coupling between the aminomethyl protons (H-6) and the amine protons (H-7), although the latter often appears as a broad singlet that may not show clear correlations.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. nih.gov This technique provides a direct link between the proton and carbon skeletons of the molecule. An HSQC spectrum would show correlations between H-4 and C-4, H-6 and C-6, H-8 and C-8, and H-9 and C-9, confirming the assignments made in the 1D spectra. sdsu.eduyoutube.com

Correlations from the methanamine protons (H-6) to the oxazole (B20620) ring carbons C-2, confirming the attachment of the methanamine group at the 2-position.

Correlations from the ethyl methylene protons (H-8) to the oxazole ring carbons C-4 and C-5, confirming the position of the ethyl group.

Correlations from the oxazole proton (H-4) to carbons C-2 and C-5, confirming the ring structure.

Together, these multidimensional NMR techniques provide a comprehensive and unambiguous assignment of the molecular structure. nih.gov

The single bonds in the methanamine and ethyl side chains of (5-Ethyl-1,3-oxazol-2-yl)methanamine allow for rotational freedom, leading to different conformational isomers. Variable Temperature (VT) NMR is an effective method for studying these dynamic processes. researchgate.netresearchgate.net

At room temperature, the rotation around the C2-C6 and C5-C8 bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons of the side chains. By lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough to allow for the observation of distinct signals for each populated conformer. researchgate.net Conversely, increasing the temperature can lead to the coalescence of signals from distinct conformers that might be observable at lower temperatures. Analysis of the signal shapes and coalescence temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barriers, providing valuable insight into the molecule's flexibility and conformational preferences. researchgate.net

While solution-state NMR provides information about a molecule's structure and dynamics in a solvent, Solid-State NMR (SSNMR) offers a direct probe of its structure in the solid phase. This is particularly valuable for identifying and characterizing different solid forms, such as polymorphs (different crystal lattices) and amorphous material.

Different polymorphs of a compound can exhibit distinct physical properties. In a ¹³C SSNMR spectrum, the chemical shifts are highly sensitive to the local electronic environment, which is dictated by the molecule's conformation and intermolecular packing in the crystal lattice. nih.gov Consequently, different polymorphs of (5-Ethyl-1,3-oxazol-2-yl)methanamine would be expected to produce different sets of ¹³C resonances. SSNMR can therefore be used as a powerful, non-destructive tool to distinguish between crystalline forms and to quantify the components in a mixed-phase sample. Furthermore, SSNMR is effective in characterizing amorphous forms, which lack long-range order and typically yield broad NMR signals compared to their crystalline counterparts.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, torsion angles, and intermolecular interactions, yielding an absolute structural determination.

A successful single-crystal X-ray diffraction experiment on (5-Ethyl-1,3-oxazol-2-yl)methanamine would provide an unambiguous confirmation of its covalent structure and reveal its preferred conformation in the solid state. The analysis would precisely measure the geometry of the oxazole ring and the orientation of the ethyl and methanamine substituents. znaturforsch.commdpi.com Furthermore, the crystal packing analysis would illuminate the network of intermolecular interactions, such as hydrogen bonds involving the amine group (N-H···N or N-H···O), which govern the solid-state architecture. researchgate.net An illustrative summary of expected crystallographic data is presented in Table 2.

Table 2: Illustrative Crystal Data and Structure Refinement Details for (5-Ethyl-1,3-oxazol-2-yl)methanamine (Representative data based on similar heterocyclic structures) researchgate.netrsc.orgvensel.orgresearchgate.net

| Parameter | Value |

| Empirical formula | C₆H₁₀N₂O |

| Formula weight | 126.16 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~12.1 |

| b (Å) | ~5.8 |

| c (Å) | ~10.5 |

| β (°) | ~105.0 |

| Volume (ų) | ~710 |

| Z | 4 |

| D (calc) (g·cm⁻³) | ~1.18 |

| F(000) | 272 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Final R indices [I > 2σ(I)] | R₁ = ~0.045, wR₂ = ~0.120 |

| R indices (all data) | R₁ = ~0.055, wR₂ = ~0.130 |

Co-crystallization is a technique used to form a single crystalline material from two or more different molecular components in a stoichiometric ratio. nih.gov This approach can be used to study intermolecular interactions and to modify the physicochemical properties of a compound.

Co-crystals with Biological Targets: The oxazole nucleus is a recognized pharmacophore present in many biologically active compounds. ontosight.ainih.gov Obtaining a co-crystal of (5-Ethyl-1,3-oxazol-2-yl)methanamine with a biological target, such as an enzyme or receptor, would be invaluable. The resulting X-ray structure would reveal the specific binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is critical for structure-based drug design and understanding the mechanism of action.

Crystal Engineering and Polymorphism Studies

Crystal engineering of oxazole-containing compounds leverages non-covalent interactions to control the assembly of molecules into predictable, ordered solid-state structures. For (5-Ethyl-1,3-oxazol-2-yl)methanamine, the primary amine (-NH₂) and the oxazole ring are key functional groups that dictate the supramolecular architecture. The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors.

Intermolecular interactions such as C—H...O and C—H...π are also crucial in the crystal packing of related heterocyclic structures. researchgate.net Furthermore, π-π stacking interactions between the oxazole rings of adjacent molecules can contribute to the stability of the crystal lattice, with typical centroid-centroid distances observed in similar aromatic systems being around 3.5 Å. researchgate.net

The conformational flexibility of the ethyl group at the C5 position and the aminomethyl group at the C2 position introduces the possibility of polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements or conformations of the molecules. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While specific polymorphism studies on (5-Ethyl-1,3-oxazol-2-yl)methanamine are not extensively documented in the literature, the potential for different hydrogen bonding networks and molecular packing motifs makes it a candidate for such phenomena. The study of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, for example, highlights how complex hydrogen bonding and π-π stacking interactions dictate the final crystal structure in related molecules. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline (5-Ethyl-1,3-oxazol-2-yl)methanamine

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | N-H (amine) | N (oxazole), O (oxazole) | Formation of chains, sheets, or 3D networks |

| π-π Stacking | Oxazole Ring | Oxazole Ring | Stabilization of layered structures |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of oxazole derivatives, providing information on molecular weight, elemental composition, and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation